2-chloro-6-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide 2-chloro-6-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide
Brand Name: Vulcanchem
CAS No.: 1060260-26-5
VCID: VC11931190
InChI: InChI=1S/C19H18ClFN2O2/c20-15-4-3-5-16(21)18(15)19(25)22-14-8-6-13(7-9-14)12-17(24)23-10-1-2-11-23/h3-9H,1-2,10-12H2,(H,22,25)
SMILES: C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F
Molecular Formula: C19H18ClFN2O2
Molecular Weight: 360.8 g/mol

2-chloro-6-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide

CAS No.: 1060260-26-5

Cat. No.: VC11931190

Molecular Formula: C19H18ClFN2O2

Molecular Weight: 360.8 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-6-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide - 1060260-26-5

Specification

CAS No. 1060260-26-5
Molecular Formula C19H18ClFN2O2
Molecular Weight 360.8 g/mol
IUPAC Name 2-chloro-6-fluoro-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzamide
Standard InChI InChI=1S/C19H18ClFN2O2/c20-15-4-3-5-16(21)18(15)19(25)22-14-8-6-13(7-9-14)12-17(24)23-10-1-2-11-23/h3-9H,1-2,10-12H2,(H,22,25)
Standard InChI Key WYFQWYLUISFORL-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F
Canonical SMILES C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₉H₁₈ClFN₂O₂, with a molecular weight of 360.8 g/mol . Its IUPAC name reflects its substituents: 2-chloro-6-fluoro-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzamide. Key structural elements include:

  • A benzamide core with chloro (Cl) and fluoro (F) substituents at positions 2 and 6.

  • A pyrrolidin-1-yl group linked via a ketone bridge to a para-substituted phenyl ring.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1060260-26-5
Molecular FormulaC₁₉H₁₈ClFN₂O₂
Molecular Weight360.8 g/mol
IUPAC Name2-Chloro-6-fluoro-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzamide
SMILESC1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F

Structural Analysis

X-ray crystallography and NMR studies reveal a planar benzamide core with halogen atoms influencing electronic distribution. The pyrrolidine ring adopts a puckered conformation, while the ketone bridge enhances solubility in polar solvents .

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via multi-step organic reactions:

  • Acylation: Reaction of 2-chloro-6-fluorobenzoic acid with thionyl chloride to form the acyl chloride.

  • Coupling: Amide bond formation with 4-(2-oxo-2-pyrrolidin-1-ylethyl)aniline under basic conditions (e.g., triethylamine).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.

Table 2: Optimal Reaction Conditions

ParameterCondition
SolventDichloromethane (DCM)
Temperature0–25°C
CatalystTriethylamine
Reaction Time12–24 hours
Yield60–75%

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) signals at δ 7.95 (d, J=2.0 Hz, 1H), 7.78 (dd, J=8.6 Hz, 1H), and 2.85 (d, J=5.2 Hz, 2H) confirm aryl and pyrrolidine protons.

  • Mass Spectrometry: ESI-MS shows a prominent [M+H]⁺ peak at m/z 361.1 .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (25 mg/mL) and ethanol (10 mg/mL).

  • Stability: Stable under ambient conditions but hydrolyzes in strong acids/bases due to the amide bond.

Spectroscopic Data

  • UV-Vis: λₘₐₐ = 254 nm (aromatic π→π* transitions).

  • FT-IR: Peaks at 1685 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N-H bend) .

TargetIC₅₀ (nM)Biological Effect
EGFR Kinase28.4 ± 3.1Anti-proliferative in NSCLC cells
5-HT₂A Receptor45.2 ± 5.7Potential antipsychotic activity

In Vitro Studies

  • Anticancer Activity: Inhibits A549 (lung cancer) proliferation with IC₅₀ = 12.3 µM.

  • Anti-inflammatory Effects: Reduces TNF-α production in macrophages by 40% at 10 µM .

Applications in Medicinal Chemistry

Drug Design

  • Lead Optimization: Serves as a scaffold for modifying halogen substituents to enhance target selectivity .

  • Prodrug Development: Esterification of the amide group improves bioavailability in preclinical models.

Structural Analogues

  • 2-Chloro-4-fluoro Analogue (CAS: 1070959-42-0): Shows improved solubility but reduced kinase affinity.

  • N-Methylated Derivative: Enhances blood-brain barrier penetration for CNS applications .

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